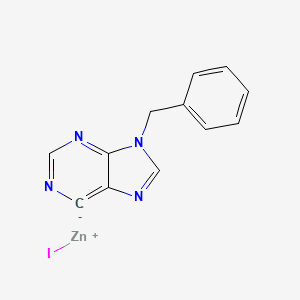
9-benzyl-6H-purin-6-ide;iodozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-6H-purin-6-ide;iodozinc(1+) is a chemical compound with the molecular formula C12H9IN4Zn and a molecular weight of 401.51100 g/mol This compound is known for its unique structure, which includes a purine base substituted with a benzyl group and coordinated with an iodozinc ion
Métodos De Preparación
The synthesis of 9-benzyl-6H-purin-6-ide;iodozinc(1+) typically involves the reaction of 9-benzyl-6H-purine with a zinc iodide source under specific conditions. The reaction conditions often include the use of an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-benzyl-6H-purin-6-ide;iodozinc(1+) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodozinc group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The purine base can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coordination Reactions: The zinc ion can coordinate with other ligands, forming complexes with different properties.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-benzyl-6H-purin-6-ide;iodozinc(1+) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and coordination complexes.
Biology: The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 9-benzyl-6H-purin-6-ide;iodozinc(1+) involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in DNA or RNA synthesis, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound’s structure and facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar compounds to 9-benzyl-6H-purin-6-ide;iodozinc(1+) include other purine derivatives and zinc-coordinated complexes. Some examples are:
9-benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of the iodozinc group.
9-benzyl-6H-purin-6-ide;zinc(1+): Similar structure but without the iodine atom.
6-benzylaminopurine: A purine derivative with a benzylamino group instead of the benzyl group.
The uniqueness of 9-benzyl-6H-purin-6-ide;iodozinc(1+) lies in its specific coordination with the iodozinc ion, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
185386-75-8 |
|---|---|
Fórmula molecular |
C12H9IN4Zn |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
9-benzyl-6H-purin-6-ide;iodozinc(1+) |
InChI |
InChI=1S/C12H9N4.HI.Zn/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UZBNQMFAQGYSTR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


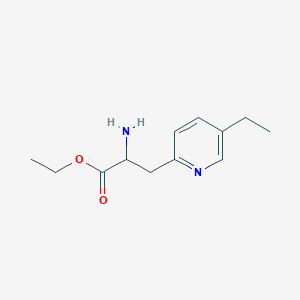
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)


![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
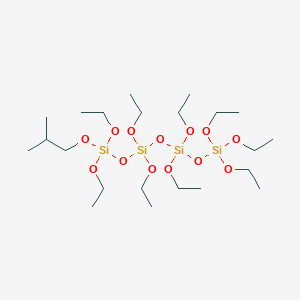
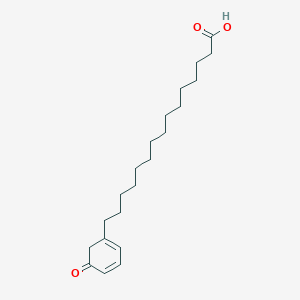
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
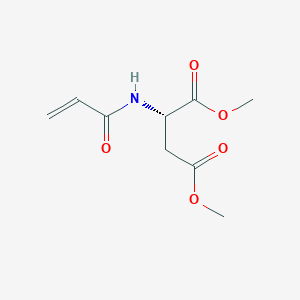

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
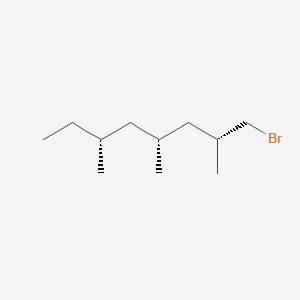
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
